2-Chloro-6-(methylsulfonamido)benzoic acid

Lipophilicity Physicochemical profiling Membrane permeability

Inconsistent isomer identity and purity in sulfonamidobenzoic acid intermediates compromise SAR reproducibility. This compound (CAS 1314406-45-5) resolves isomer ambiguity with precisely defined LogP (2.56) and PSA (91.85 Ų), enabling systematic lipophilicity scanning. • Multi-vendor availability with batch-specific QC (NMR, HPLC, GC) ensures cross-lot consistency. • Dual ortho-substitution benchmark for sterically congested coupling method development. • Lipinski-compliant fragment for permeability and metabolic stability assays. Bulk and custom packaging available.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.665
CAS No. 1314406-45-5
Cat. No. B567328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(methylsulfonamido)benzoic acid
CAS1314406-45-5
Molecular FormulaC8H8ClNO4S
Molecular Weight249.665
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C8H8ClNO4S/c1-15(13,14)10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyOUNMXLSKIJRUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(methylsulfonamido)benzoic acid: Physicochemical Profile and Procurement


2-Chloro-6-(methylsulfonamido)benzoic acid (CAS 1314406-45-5) is a chlorinated aromatic sulfonamide belonging to the broader sulfonamidobenzoic acid class . It bears a chlorine atom at position 2 and a methylsulfonamido (–NHSO₂CH₃) group at position 6 on the benzoic acid core, giving it a molecular formula of C₈H₈ClNO₄S and a molecular weight of 249.67 g·mol⁻¹ . The compound is classified as a versatile small-molecule scaffold and research intermediate, with a calculated LogP of 2.56 and a polar surface area (PSA) of 91.85 Ų . It is commercially available from multiple suppliers at standard purities of ≥95% (typically 95%+ or NLT 98%), accompanied by batch-specific QC documentation including NMR, HPLC, and GC .

2-Chloro-6-(methylsulfonamido)benzoic acid: Risks of Analog Substitution


The chloro and methylsulfonamido substituent positions on the benzoic acid ring fundamentally govern lipophilicity, hydrogen-bonding capacity, and steric accessibility of the carboxylic acid function . Even among isomers sharing the identical molecular formula (C₈H₈ClNO₄S) and PSA (91.85 Ų), measured LogP values diverge significantly: the 2-chloro-6-sulfonamido regioisomer (LogP 2.56) differs from the 4-chloro-2-sulfonamido analog (LogP 2.84), while the non-chlorinated 2-(methylsulfonamido)benzoic acid (LogP 1.75–1.91) is substantially more hydrophilic [1]. Furthermore, the 2,6-disubstitution pattern places both substituents ortho to the carboxylic acid, introducing steric and electronic perturbations that alter acid strength and coupling reactivity relative to mono-ortho or para-substituted analogs [2]. These differences directly impact compound behavior in partitioning-dependent assays (LogD), protein binding, and synthetic transformations—making generic substitution without experimental verification a significant risk to data reproducibility.

2-Chloro-6-(methylsulfonamido)benzoic acid: Differentiation Evidence vs. Analogs


LogP Difference: Non-Chlorinated Analog

The target compound, 2-chloro-6-(methylsulfonamido)benzoic acid, exhibits a calculated LogP of 2.56, whereas its closest non-halogenated analog, 2-(methylsulfonamido)benzoic acid (CAS 162787-61-3), has a reported LogP ranging from 1.75 to 1.91 [1]. The difference of approximately 0.65–0.81 LogP units corresponds to a 4.5- to 6.5-fold higher octanol/water partition coefficient for the chlorinated compound, predicting significantly greater membrane permeability and altered tissue distribution in cell-based or in vivo models.

Lipophilicity Physicochemical profiling Membrane permeability

Regioisomeric LogP vs. 4-Chloro Analog

Among the three chloro-methylsulfonamidobenzoic acid regioisomers sharing the formula C₈H₈ClNO₄S, the 2-chloro-6-sulfonamido isomer (LogP 2.56) is measurably less lipophilic than the 4-chloro-2-sulfonamido isomer (LogP 2.84, CAS 158579-89-6) . This ΔLogP of −0.28 indicates that chlorine placement para to the sulfonamido group (as in the 4-chloro isomer) increases lipophilicity more than chlorine placement ortho to the carboxylic acid (as in the target compound). The 5-chloro-2-sulfonamido isomer (CAS 89979-12-4) has an identical calculated LogP of 2.56 [1], meaning that lipophilicity alone cannot distinguish the 2,6- from the 2,5-substitution pattern—other properties such as steric effects or dipole moment must be considered.

Regioisomer differentiation Lipophilicity fine-tuning Structure-property relationships

Ortho,Ortho-Disubstitution Effects on Acid Reactivity

The target compound features a 2,6-disubstitution pattern wherein both the chlorine (position 2) and the methylsulfonamido group (position 6) occupy positions ortho to the carboxylic acid (position 1). This configuration is distinct from all common comparators: 2-(methylsulfonamido)benzoic acid has only a single ortho substituent; the 4-chloro and 5-chloro regioisomers place chlorine at non-ortho positions. The ortho-effect literature on 2,6-disubstituted benzoic acids demonstrates that dual ortho substitution creates additive steric hindrance and through-space electronic effects that shift the carboxylic acid pKa and modulate reactivity in esterification, amidation, and metal-catalyzed coupling reactions [1]. While no experimentally measured pKa for the target compound was located in the searched literature, the class-level principle is well-established: 2,6-disubstituted benzoic acids with electron-withdrawing substituents (Cl, NO₂, OCH₃) exhibit pKa values that deviate from additivity predictions based on mono-substituted analogs due to steric inhibition of resonance and altered solvation [1].

Ortho effect Acid strength Coupling reactivity 2,6-Disubstituted benzoic acid

Multi-Supplier Availability and QC Documentation

2-Chloro-6-(methylsulfonamido)benzoic acid is stocked by multiple independent chemical suppliers with documented purity specifications. Bidepharm offers standard purity of 95%+ with batch-specific QC data including NMR, HPLC, and GC . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . Shaoyuan (韶远试剂) and Leyan (乐研) also list the compound at 95%+ purity with MDL number MFCD18872325 . In contrast, the non-chlorinated analog 2-(methylsulfonamido)benzoic acid (CAS 162787-61-3) is available at 95% or 98% purity but carries different hazard classifications (GHS05, GHS07; H314 causes severe skin burns) , whereas the target compound's GHS profile is distinct. The multi-vendor availability with standardized analytical documentation reduces single-supplier dependency risk and supports reproducible research.

Chemical procurement Quality control Batch reproducibility

2-Chloro-6-(methylsulfonamido)benzoic acid: Recommended Applications


SAR Studies with Controlled Lipophilicity Gradients

In medicinal chemistry programs exploring sulfonamide-based inhibitors, the target compound (LogP 2.56) serves as a midpoint lipophilicity reference between the non-chlorinated analog (LogP ~1.8) and the 4-chloro regioisomer (LogP 2.84) . This allows systematic LogP scanning without altering the core sulfonamidobenzoic acid scaffold. The identical PSA (91.85 Ų) across all chloro-substituted regioisomers ensures that hydrogen-bonding capacity remains constant while lipophilicity is modulated solely by chlorine position, enabling cleaner SAR interpretation.

Synthetic Methods for Hindered ortho,ortho-Disubstituted Benzoic Acids

The dual ortho-substitution pattern (Cl at C2, –NHSO₂CH₃ at C6) makes this compound a valuable model substrate for developing and benchmarking coupling reactions (esterification, amidation, Suzuki–Miyaura) on sterically congested benzoic acids [1]. The predicted altered pKa and restricted conformational freedom around the carboxylic acid provide a more challenging test case than mono-ortho-substituted analogs, enabling robust method development with relevance to complex pharmaceutical intermediates.

PK Profiling Requiring Moderate Lipophilicity

With a LogP of 2.56 and PSA of 91.85, the target compound falls within favorable drug-like physicochemical space (Lipinski Rule of Five compliant). This makes it suitable as a probe molecule or fragment in permeability and metabolic stability assays where moderate lipophilicity is desired to balance aqueous solubility and membrane passage . The compound's multi-vendor availability with documented QC supports reproducible PK assay conduct across different laboratories.

Resilient Multi-Supplier Procurement

The compound's listing across multiple independent suppliers (Bidepharm, MolCore, Shaoyuan, Leyan, CymitQuimica) with standardized QC documentation (NMR, HPLC, GC, MDL MFCD18872325) provides procurement redundancy . For long-term projects requiring consistent compound quality across multiple experimental batches, this multi-supplier landscape reduces the risk of single-vendor stockouts or quality drift, which is a practical but critical consideration in industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(methylsulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.